molecular formula C7H11NO4 B1677823 オキサセプロール CAS No. 33996-33-7

オキサセプロール

カタログ番号: B1677823
CAS番号: 33996-33-7
分子量: 173.17 g/mol
InChIキー: BAPRUDZDYCKSOQ-RITPCOANSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

オキサセプロールは、主に変形性関節症の治療に使用される抗炎症薬です。それは天然に存在するアミノ酸であるL-プロリンから誘導されています。この化合物は、白血球の接着と遊走を阻害することにより、炎症を軽減します .

科学的研究の応用

Oxaceprol has a wide range of scientific research applications:

作用機序

オキサセプロールは、白血球の接着と遊走を阻害することにより効果を発揮します。この作用により、炎症が軽減され、変形性関節症に関連する痛みが軽減されます。関与する正確な分子標的と経路は完全に解明されていませんが、結合組織の代謝に影響すると考えられています .

準備方法

合成経路と反応条件

オキサセプロールは、L-プロリンと無水酢酸の反応によって合成できます。このプロセスは、L-プロリンのアセチル化を含み、最終生成物が形成されます。この反応は、通常、メタノールまたはクロロホルムなどの有機溶媒中で、制御された温度および圧力条件下で行われます .

工業生産方法

工業環境では、オキサセプロールの生産は、L-プロリンの大規模なアセチル化を含みます。このプロセスは、高収率と高純度のために最適化され、薄膜水和と受動的ローディングなどの高度な技術が使用されることが多く、効率的な生産が保証されます .

化学反応の分析

反応の種類

オキサセプロールは、以下を含むいくつかの種類の化学反応を受けます。

    酸化: オキサセプロールは、さまざまな誘導体を形成するために酸化することができます。

    還元: この化合物は、特定の条件下で還元されて異なる生成物を生成することができます。

    置換: オキサセプロールは、置換反応に参加し、その置換基の1つが別の置換基と置換することができます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

    還元: 水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

    置換: さまざまなハロゲン化剤を置換反応に使用できます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、さまざまなオキサセプロールの誘導体が含まれ、これらは異なる薬理学的特性と用途を持つ可能性があります .

科学研究の応用

オキサセプロールは、幅広い科学研究の用途があります。

    化学: アミノ酸誘導体の研究におけるモデル化合物として使用されます。

    生物学: 細胞プロセスと炎症への影響について調査されています。

    医学: 主に変形性関節症の治療に使用されており、他の炎症性疾患の治療における可能性について研究が進んでいます。

    産業: 局所用ゲルやその他の医薬品製剤の開発に使用されています

類似化合物との比較

類似化合物

    ジクロフェナク: 痛みと炎症に一般的に使用される非ステロイド系抗炎症薬。

    イブプロフェン: 広く使用されている別の非ステロイド系抗炎症薬。

    L-プロリン: オキサセプロールが誘導される親化合物。

独自性

オキサセプロールは、白血球の接着と遊走を阻害する能力において独自であり、これは、主にシクロオキシゲナーゼ酵素を阻害することにより作用する他の非ステロイド系抗炎症薬とは異なります。この独特の作用機序は、変形性関節症の治療におけるその有効性と安全性プロファイルに貢献しています .

特性

IUPAC Name

(2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPRUDZDYCKSOQ-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@@H](C[C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046410
Record name Oxaceprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264330
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33996-33-7
Record name Oxaceprol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33996-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxaceprol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033996337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxaceprol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13363
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Proline, 1-acetyl-4-hydroxy-, (4R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxaceprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxaceprol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXACEPROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0XV76B96L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxaceprol
Reactant of Route 2
Reactant of Route 2
Oxaceprol
Reactant of Route 3
Reactant of Route 3
Oxaceprol
Reactant of Route 4
Reactant of Route 4
Oxaceprol
Reactant of Route 5
Reactant of Route 5
Oxaceprol
Reactant of Route 6
Reactant of Route 6
Oxaceprol
Customer
Q & A

Q1: What is the primary mechanism of action of Oxaceprol in treating osteoarthritis?

A1: Unlike traditional NSAIDs that inhibit cyclooxygenase enzymes, Oxaceprol's mechanism of action is not fully understood. Research suggests it primarily functions by reducing leukocyte adherence to endothelial cells and subsequent infiltration into synovial joints, thereby mitigating inflammation and joint damage []. [] further supports this by showing Oxaceprol's effectiveness in inhibiting leukocyte adherence in an antigen-induced arthritis mouse model.

Q2: How does Oxaceprol compare to NSAIDs in terms of its effects on joint inflammation?

A2: While both Oxaceprol and NSAIDs aim to reduce joint inflammation, their mechanisms differ. Oxaceprol primarily targets leukocyte infiltration [], while NSAIDs inhibit prostaglandin synthesis. Interestingly, Oxaceprol seems more potent in inhibiting periarticular soft tissue inflammation compared to Indomethacin, a common NSAID, but shows less impact on cartilage breakdown in the adjuvant arthritis model [].

Q3: What is the molecular formula and weight of Oxaceprol?

A3: The molecular formula of Oxaceprol (N-acetyl-L-hydroxyproline) is C7H11NO4, and its molecular weight is 173.17 g/mol.

Q4: Are there any spectroscopic data available for Oxaceprol?

A4: While specific spectroscopic data isn't detailed in the provided abstracts, studies mention the use of techniques like Fourier transform infrared (FTIR) and Differential Scanning Calorimetry (DSC) to characterize Oxaceprol-loaded nanoparticles []. These techniques help confirm the successful encapsulation and absence of interactions between Oxaceprol and the polymer matrix.

Q5: Has there been research on formulating Oxaceprol for targeted drug delivery, particularly to joints affected by osteoarthritis?

A5: Yes, researchers have explored encapsulating Oxaceprol within Poly(lactide-co-glycolide) (PLGA) nanoparticles for targeted intra-articular administration []. This method aims to achieve controlled release of the drug directly into the affected joint, potentially enhancing therapeutic efficacy and minimizing systemic side effects.

Q6: How is Oxaceprol absorbed, distributed, metabolized, and excreted in the body?

A6: Studies in beagle dogs demonstrate that Oxaceprol is absorbed after both oral and intramuscular administration, achieving peak plasma levels between 20-30 minutes and 2-2.5 hours, respectively []. Interestingly, Oxaceprol is not metabolized in the body and is excreted exclusively through the kidneys within 72 hours post-administration [].

Q7: What is the evidence supporting the efficacy of Oxaceprol in treating osteoarthritis?

A7: Several clinical trials have explored Oxaceprol's efficacy in managing osteoarthritis. One double-blind, placebo-controlled study demonstrated a statistically significant improvement in pain after exercise in patients with knee or hip osteoarthritis treated with Oxaceprol for three weeks []. A pragmatic trial also showed improvements in quality of life, reduced NSAID consumption, and decreased pain scores in patients receiving Oxaceprol alongside conventional osteoarthritis treatment for a year [].

Q8: How does the efficacy of Oxaceprol compare to other commonly used analgesics, such as Tramadol, in managing osteoarthritis pain?

A8: Randomized controlled trials comparing Oxaceprol with Tramadol for knee osteoarthritis have shown comparable efficacy in reducing pain, stiffness, and improving physical function, as measured by the WOMAC index [, ]. These findings suggest that Oxaceprol could be a viable alternative to low-potency opioids like Tramadol, particularly considering its potentially safer side effect profile.

Q9: Has the efficacy of Oxaceprol been investigated in animal models of osteoarthritis?

A9: While the provided abstracts lack details on specific animal models, one study mentions a comparative evaluation of intra-articular Oxaceprol with conventional therapies in an unspecified osteoarthritis animal model []. This indicates the existence of preclinical research exploring Oxaceprol's therapeutic potential.

Q10: Are there any known drug interactions with Oxaceprol?

A10: While specific drug interactions aren't extensively discussed in the provided abstracts, one study mentions a potential interaction between Oxaceprol and Fluindione []. Another abstract investigates this interaction further [], highlighting the need to consider potential drug interactions in clinical practice.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。